3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone
Overview
Description
3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone is a synthetic compound derived from the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound has garnered attention due to its potential therapeutic properties, especially in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone typically involves the following steps:
Starting Material: The synthesis begins with 1,8-dihydroxy-9,10-anthraquinone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting cancer cell proliferation and inducing apoptosis.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The compound exerts its effects primarily through the following mechanisms:
DNA Intercalation: It intercalates into DNA, disrupting the replication process and leading to cell death.
Topoisomerase Inhibition: Inhibits topoisomerase enzymes, preventing DNA unwinding and replication.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, causing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Mitoxantrone: Another anthraquinone derivative used in cancer therapy.
Doxorubicin: A well-known anthracycline antibiotic with similar anticancer properties.
Daunorubicin: Another anthracycline used in the treatment of leukemia
Uniqueness: 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone is unique due to its specific structural modifications, which enhance its DNA intercalation and topoisomerase inhibition properties. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4/c20-4-6-22(7-5-21)10-11-8-13-17(15(24)9-11)19(26)16-12(18(13)25)2-1-3-14(16)23/h1-3,8-9,23-24H,4-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEUYISZDDGVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920577 | |
Record name | 3-{[Bis(2-chloroethyl)amino]methyl}-1,8-dihydroxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111822-93-6 | |
Record name | 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111822936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[Bis(2-chloroethyl)amino]methyl}-1,8-dihydroxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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